2-Methyl-4,6-diphenylpyrimidine
Overview
Description
2-Methyl-4,6-diphenylpyrimidine is a chemical compound with the molecular formula C17H14N2 . It has an average mass of 246.307 Da and a monoisotopic mass of 246.115692 Da . This compound is also known by its IUPAC name, 2-Methyl-4,6-diphenylpyrimidine .
Synthesis Analysis
The synthesis of 2-Methyl-4,6-diphenylpyrimidine and its derivatives has been a subject of research . One study describes a microwave-assisted synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines . The substituents had a significant impact on the course and efficiency of the reaction .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4,6-diphenylpyrimidine consists of a pyrimidine ring substituted with two phenyl groups and one methyl group .
Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-4,6-diphenylpyrimidine have been studied. For instance, a study describes a Pd-catalyzed, Ru-photoredox-mediated C–H arylation of (6-phenylpyridin-2-yl)pyrimidines . This transformation is induced by LED light and has been demonstrated on a series of substrates .
Scientific Research Applications
Cyclopalladation of Phenylpyrimidines
- Application in Organometallic Chemistry : Phenylpyrimidines, including 4,6-diphenylpyrimidine, undergo cyclopalladation. The metallation process and products are characterized, contributing to our understanding of organometallic compounds (Caygill, Hartshorn, & Steel, 1990).
Metallation Studies with Pyrimidines
- Chemical Reactions and Transformations : Alkylamino-4,6-diphenylpyrimidines show unique reactivity patterns when treated with lithium di-isopropylamide, leading to insights into pyrimidine chemistry (Katrizky, Salgado, Chermprapai, & Ponkshe, 1982).
Fluorination of 2-Aminopyrimidines
- Chemical Synthesis Advancements : Direct fluorination of 4,6-disubstituted 2-aminopyrimidines, including 4,6-diphenyl 5-fluoro-2-aminopyrimidine, highlights advancements in synthetic chemistry methods (Wang, Cai, Zhang, & Zhao, 2017).
Structural Studies in Crystal Engineering
- Supramolecular Architecture : Analysis of co-crystals containing substituted 2-aminopyrimidines, such as 2-amino-4,6-diphenylpyrimidine, provides insights into molecular interactions and crystal engineering (Goswami, Jana, Das, Fun, & Chantrapromma, 2008).
Synthesis of Novel Derivatives
- Chemical Synthesis and Transformation : Creation of novel compounds like carbamate substituted 2-amino-4,6-diphenylpyrimidines contributes to the development of new chemical entities with potential therapeutic applications (Robinson et al., 2016).
Safety And Hazards
Future Directions
Future research directions could involve further exploration of the synthesis methods, chemical reactions, and potential applications of 2-Methyl-4,6-diphenylpyrimidine. For instance, one study discusses the need for C–H arylation in structurally complex substrates of medicinal relevance . Another study proposes a new synthetic approach for obtaining 2,4,6-Trisubstituted pyrimidines .
properties
IUPAC Name |
2-methyl-4,6-diphenylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-13-18-16(14-8-4-2-5-9-14)12-17(19-13)15-10-6-3-7-11-15/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVXYAZRLQCIMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355825 | |
Record name | 2-methyl-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,6-diphenylpyrimidine | |
CAS RN |
22114-38-1 | |
Record name | 2-methyl-4,6-diphenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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